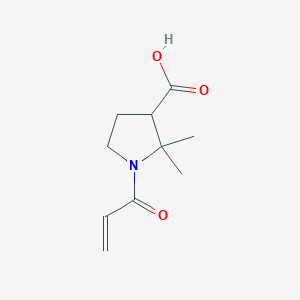

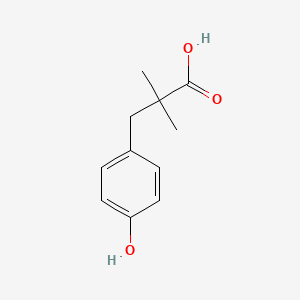

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

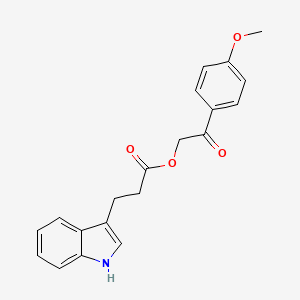

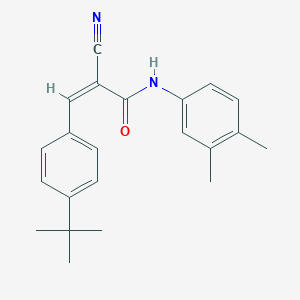

3-(4-Hydroxyphenyl)propionic acid is a potential antioxidant and is used as pharmaceutical intermediates . It is also known by other names such as 3-(p-Hydroxyphenyl)propionic acid, Phloretic acid, and has a CAS Number: 501-97-3 .

Synthesis Analysis

The synthesis of 3-(4-Hydroxyphenyl)propionic acid and its derivatives has been studied in various contexts . For instance, it has been used to derive hydrogel based on chitosan, gelatin or poly(ethylene glycol) . It has also been used to synthesize novel symmetric and asymmetric bolaamphiphiles .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as 3-(4-Hydroxyphenyl)propionic acid have been studied in various chemical contexts .

Aplicaciones Científicas De Investigación

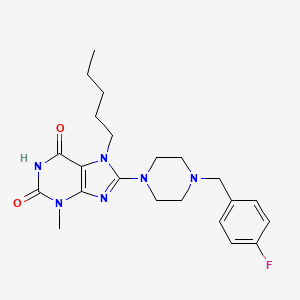

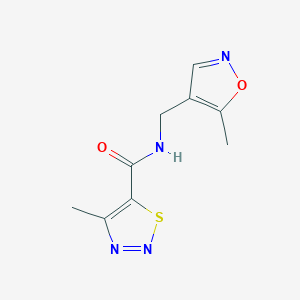

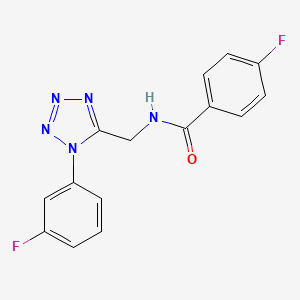

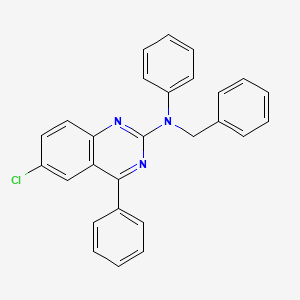

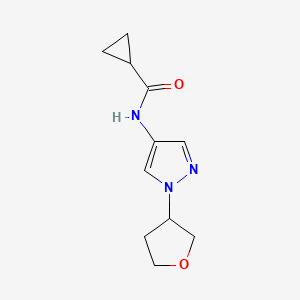

Antimicrobial Agents

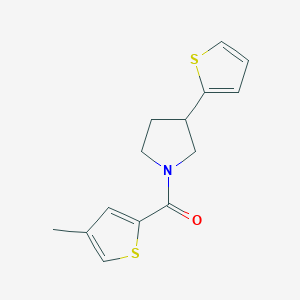

The synthesis of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid derivatives has yielded promising scaffolds for antimicrobial drug development. Researchers have investigated their activity against multidrug-resistant bacterial and fungal pathogens . Notably, hydrazones containing heterocyclic substituents demonstrated potent and broad-spectrum antimicrobial effects, including activity against Candida auris , methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant Enterococcus faecalis , and Gram-negative pathogens.

Bio-Based Products

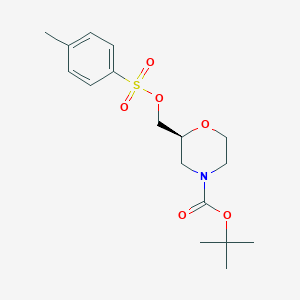

In the quest for sustainable alternatives, researchers have investigated bio-based products derived from levulinic acid. Diphenolic acid , a derivative of 3-(4-Hydroxyphenyl)propionic acid , represents an interesting candidate. It could potentially replace bisphenol A, a compound with toxicological concerns .

Coenzyme B12 Synthesis

Certain microorganisms, such as Pseudomonas denitrificans and Serratia blattae, produce 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid . Although they yield less compared to Klebsiella pneumoniae, they contribute essential coenzyme B12 synthesis genes. These genes are valuable for model microbes like Escherichia coli and other hosts .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPNKHRKGOPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2737696.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2737699.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)